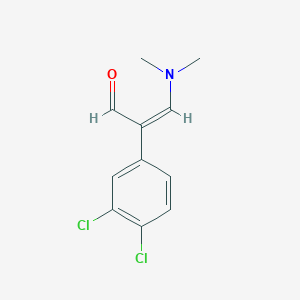

2-(3,4-Dichlorophenyl)-3-(dimethylamino)acrolein

説明

特性

IUPAC Name |

(Z)-2-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO/c1-14(2)6-9(7-15)8-3-4-10(12)11(13)5-8/h3-7H,1-2H3/b9-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUJOCJXBPDUMY-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=O)C1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C=O)/C1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10501270 | |

| Record name | (2Z)-2-(3,4-Dichlorophenyl)-3-(dimethylamino)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53868-27-2 | |

| Record name | (2Z)-2-(3,4-Dichlorophenyl)-3-(dimethylamino)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-3-(dimethylamino)acrolein typically involves the reaction of 3,4-dichlorobenzaldehyde with dimethylamine in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

化学反応の分析

Types of Reactions

2-(3,4-Dichlorophenyl)-3-(dimethylamino)acrolein can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted phenyl derivatives.

科学的研究の応用

2-(3,4-Dichlorophenyl)-3-(dimethylamino)acrolein has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

作用機序

The mechanism by which 2-(3,4-Dichlorophenyl)-3-(dimethylamino)acrolein exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichlorophenyl group can enhance binding affinity to specific targets, while the dimethylamino group can influence the compound’s reactivity and stability. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects.

類似化合物との比較

Table 1: Comparative Analysis of 2-(3,4-Dichlorophenyl)-3-(dimethylamino)acrolein and Analogous Compounds

Structural and Functional Group Differences

Chlorine Substitution :

- The 3,4-dichlorophenyl group in the target compound enhances lipophilicity (higher LogP) compared to the 3-chlorophenyl analog (LogP 2.4 vs. ~3.0). This increases membrane permeability, a critical factor in drug design .

- In contrast, caffeic acid replaces chlorines with hydroxyl groups, reducing LogP (1.5) and enabling antioxidant activity via hydrogen bonding .

- Functional Groups: The acrolein (aldehyde) group in the target compound is more electrophilic than the propenone (ketone) in (2E)-1-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one. This reactivity makes the aldehyde a versatile intermediate in condensation reactions . BD1047 features a dihydrobromide salt and tertiary amine, enhancing water solubility for in vivo studies targeting sigma receptors .

Pharmacological and Industrial Relevance

- Sigma Receptor Interactions: BD1047 demonstrates antagonism at sigma receptors, implicating its role in modulating psychostimulant abuse. The 3,4-dichlorophenethyl group likely contributes to receptor binding affinity, a feature shared with the target compound but unexplored . The dimethylamino group in both BD1047 and the target compound may facilitate interactions with central nervous system targets, though the aldehyde’s reactivity could limit stability in biological systems .

- Caffeic acid’s natural derivation contrasts with the synthetic nature of dichlorophenyl acroleins, highlighting divergent applications (cosmetics vs. fine chemicals) .

Physicochemical Properties and Reactivity

- Lipophilicity: Chlorine atoms increase LogP, favoring blood-brain barrier penetration. The target compound’s estimated LogP (~3.0) surpasses caffeic acid (1.5) but aligns with propenone derivatives (~3.5) .

生物活性

2-(3,4-Dichlorophenyl)-3-(dimethylamino)acrolein is an organic compound classified as an acrolein derivative. It has garnered attention due to its notable biological activities, including antimicrobial, antifungal, and anticancer properties. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C11H11Cl2NO

- Molecular Weight : Approximately 244.12 g/mol

- Appearance : Yellow crystalline solid with a distinctive odor

- Solubility : Soluble in organic solvents like methanol and chloroform

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Staphylococcus epidermidis | Effective |

These findings suggest that the compound may serve as a potential therapeutic agent for treating bacterial infections. Studies indicate that its mechanism of action involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal effects against several fungal pathogens. It inhibits the growth of fungi by interfering with cell wall synthesis and function, making it a candidate for antifungal drug development.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects on cancer cell lines, leading to apoptosis (programmed cell death). For instance:

- Cell Lines Tested : HeLa (cervical carcinoma), A549 (lung carcinoma)

- IC50 Values : Indicate the concentration required to inhibit cell growth by 50%, showing promising results in vitro.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.2 |

| A549 | 12.8 |

These results highlight its potential as a chemotherapeutic agent, warranting further investigation into its efficacy and safety in clinical settings.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with lipid membranes of microbial cells.

- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on HeLa cells showed that treatment with varying concentrations of the compound resulted in significant reductions in cell viability. Flow cytometry analysis revealed that the compound induced apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,4-dichlorophenyl)-3-(dimethylamino)acrolein, and how can purity be validated?

- Synthesis : A common approach involves condensation reactions between substituted phenylacetylenes and dimethylamine derivatives under controlled conditions (e.g., reflux in polar aprotic solvents like dioxane or isopropanol). For example, lithium aluminum hydride (LiAlH₄) can reduce ester intermediates to yield tertiary amines, as demonstrated in analogous syntheses of structurally related compounds .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) is recommended, as validated for similar acetonitrile derivatives . Confirmatory techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) should resolve structural ambiguities.

Q. Which analytical techniques are critical for characterizing this compound’s stability under experimental conditions?

- Thermal Stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can assess decomposition temperatures.

- Photostability : UV-Vis spectroscopy under accelerated light exposure (e.g., 365 nm) identifies photodegradation products.

- Storage Recommendations : Store at -20°C in inert atmospheres (argon/nitrogen) to prevent oxidation or hydrolysis, as suggested for related dimethylamino-substituted compounds .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s reactivity be derived, particularly in cross-coupling or cyclization reactions?

- Reaction Monitoring : Use in-situ techniques like FT-IR or Raman spectroscopy to track intermediates. For example, the dimethylamino group may act as a directing agent in palladium-catalyzed coupling reactions, analogous to dichlorophenyl-containing ligands .

- Computational Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites on the acrolein backbone and dichlorophenyl ring, guiding reaction design .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts or MS fragmentation patterns)?

- Cross-Validation : Combine ¹H/¹³C NMR with 2D techniques (COSY, HSQC) to assign stereochemistry and confirm substituent positions. For MS discrepancies, high-resolution mass spectrometry (HRMS) and isotope pattern analysis differentiate between isobaric species .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, as applied to related cyclopropane derivatives .

Q. How does the compound interact with biological targets, and what in vitro models validate its pharmacological potential?

- Target Identification : Molecular docking against proteins with dichlorophenyl-binding pockets (e.g., cytochrome P450 enzymes) predicts binding affinities.

- In Vitro Assays : Use cell viability assays (MTT/WST-1) and fluorescence-based calcium flux measurements to assess cytotoxicity or receptor modulation, following protocols for structurally similar ureas and acroleins .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。